molecular formula C17H15ClN2O B14507519 N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide CAS No. 63235-16-5

N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide

Cat. No.: B14507519
CAS No.: 63235-16-5
M. Wt: 298.8 g/mol
InChI Key: MJTFMTSCRFLNAU-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide is a chemical compound with the molecular formula C17H15ClN2O. It is a member of the cyanoacetamide family, which is known for its diverse biological activities and synthetic utility in forming various organic heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for cyanoacetamides often involve solvent-free reactions, which are both economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various substituted aryl or heteryl amines. Reaction conditions often involve solvent-free environments and moderate temperatures .

Major Products

The major products formed from these reactions are typically heterocyclic compounds, which have significant biological and chemical applications .

Mechanism of Action

The mechanism of action of N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide involves its ability to participate in condensation and substitution reactions. The active hydrogen on C-2 allows it to form various heterocyclic compounds, which can interact with biological targets and pathways .

Properties

CAS No.

63235-16-5

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

N-benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide

InChI

InChI=1S/C17H15ClN2O/c18-11-17(21)20(13-14-7-3-1-4-8-14)16(12-19)15-9-5-2-6-10-15/h1-10,16H,11,13H2

InChI Key

MJTFMTSCRFLNAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C(C#N)C2=CC=CC=C2)C(=O)CCl

Origin of Product

United States

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